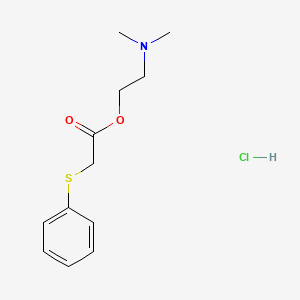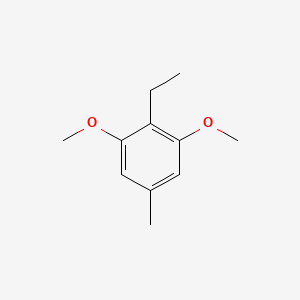
2-Ethyl-1,3-dimethoxy-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, characterized by the presence of ethyl, dimethoxy, and methyl groups attached to the benzene ring. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1,3-dimethoxy-5-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3-dimethoxy-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Ethyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of electrophilic aromatic substitution reactions.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3-dimethoxy-5-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitutionThe specific molecular targets and pathways involved depend on the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxy-5-methylbenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: An oxidized derivative with different chemical properties and reactivity.
2,5-Dimethoxy-4-ethylamphetamine: A compound with similar substituents but different overall structure and biological activity
Uniqueness
2-Ethyl-1,3-dimethoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating methoxy groups and an ethyl group can enhance its reactivity in electrophilic aromatic substitution reactions compared to similar compounds without these substituents .
Propriétés
Numéro CAS |
32551-62-5 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-ethyl-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-5-9-10(12-3)6-8(2)7-11(9)13-4/h6-7H,5H2,1-4H3 |
Clé InChI |
KBHCITMKIJKTSU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


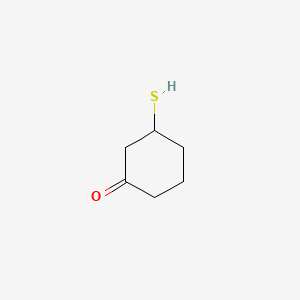

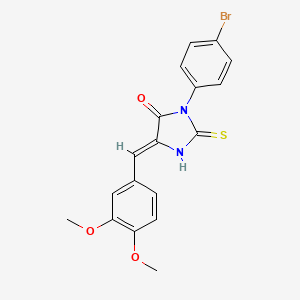
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
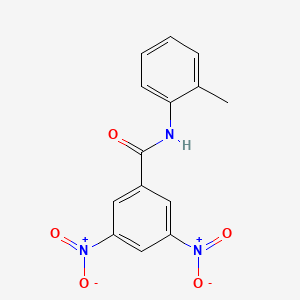
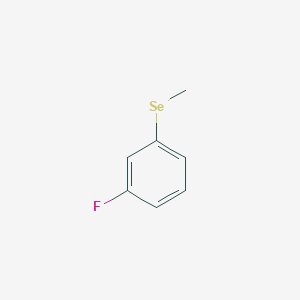
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
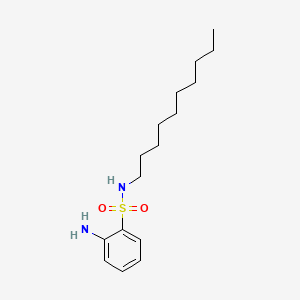
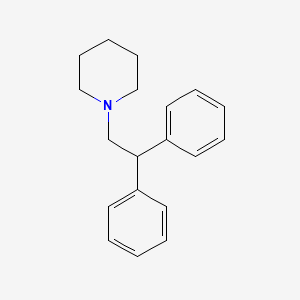

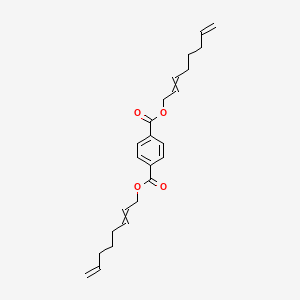
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
